Positional Isomerism: 5- vs 3-Carbamoyl Substitution
The target compound bears the cyclopentylcarbamoyl group at the 5-position of the pyridinone ring, whereas the closest structural isomer (CAS 1361114-86-4) carries the identical substituent at the 3-position . This positional isomerism is consequential: the 5-substituted isomer presents the carbamoyl moiety distal to the N1-acetic acid chain, whereas the 3-substituted isomer places the carbamoyl group adjacent to the acetic acid attachment point, altering intramolecular hydrogen-bonding geometry and steric accessibility. The two isomers are distinguished in procurement databases by distinct CAS numbers, MDL numbers (MFCD21605976 for the 5-isomer HCl salt vs MFCD21605973 for the 3-isomer free base), and molecular formulae (C₁₃H₁₇ClN₂O₄ vs C₁₃H₁₆N₂O₄) . Both isomers are commercially available at comparable purity (98%) from the same vendor, underscoring that selection must be guided by the specific substitution pattern required for the intended biological target .
MDL MFCD21605976 vs MFCD21605973
| Evidence Dimension | Positional isomerism: carbamoyl substituent position on pyridinone ring |
|---|---|
| Target Compound Data | 5-cyclopentylcarbamoyl substitution; MDL MFCD21605976; formula C₁₃H₁₇ClN₂O₄; MW 300.74 g/mol (HCl salt) |
| Comparator Or Baseline | 3-cyclopentylcarbamoyl substitution (CAS 1361114-86-4); MDL MFCD21605973; formula C₁₃H₁₆N₂O₄; MW 264.28 g/mol (free base) |
| Quantified Difference | ΔMW = 36.46 g/mol (attributable to HCl); distinct MDL identifiers; substitution position 5 vs 3 |
| Conditions | Commercial procurement specifications from LeYan (Shanghai Haohong Scientific) and VWR International product listings |
Why This Matters
Positional isomerism changes the spatial presentation of the carbamoyl pharmacophore, which can dictate differential binding to protein targets; procurement of the wrong isomer invalidates SAR conclusions.
